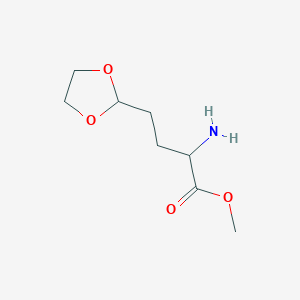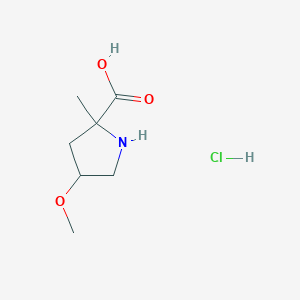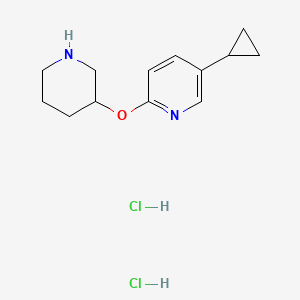
(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide
Overview
Description
(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H10N4S and its molecular weight is 218.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63786. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1H-indole-3-carbaldehyde thiosemicarbazone and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
It’s known that indole derivatives play a significant role in cell biology . They are involved in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . This process is part of the plant’s defense mechanism against pathogens . .
Result of Action
It’s known that indole derivatives have various biologically vital properties . For instance, a study showed that a compound with a similar structure exhibited inhibitory activity against certain cancer cell lines .
Properties
IUPAC Name |
[(E)-1H-indol-3-ylmethylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVCYGQNDYSCH-AWNIVKPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17504133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6868-28-6 | |
| Record name | NSC63786 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | INDOLE-3-CARBOXALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-indole-3-carbaldehyde thiosemicarbazone interact with metals, and what structural insights are available?
A: 1H-Indole-3-carbaldehyde thiosemicarbazone acts as a bidentate ligand, chelating metal ions through its azomethine nitrogen and deprotonated sulfur atom []. X-ray diffraction studies have confirmed this bidentate coordination mode, revealing that the compound exists in its thiol tautomeric form within the solid-state metal complexes []. This chelation behavior has been observed with various metal ions, including Ni(II), Cu(II), Zn(II), and Cd(II) [].
Q2: What are the key spectroscopic characteristics used to identify and confirm the formation of 1H-indole-3-carbaldehyde thiosemicarbazone and its metal complexes?
A: Several spectroscopic techniques are instrumental in characterizing 1H-indole-3-carbaldehyde thiosemicarbazone. The formation of the Schiff base is confirmed by the presence of a characteristic C=N stretching band in the infrared (IR) spectrum, typically appearing in the range of 1550-1650 cm-1 []. Additionally, the absence of a band around 1700 cm-1, attributable to C=O stretching, further supports the complete condensation of the carbonyl group during Schiff base formation []. Upon complexation with metals, reductions in the intensity of the thione sulfur and keto oxygen bands are observed, signifying their involvement in metal coordination [].
Q3: What is the crystallographic arrangement of 1H-indole-3-carbaldehyde thiosemicarbazone in its solid state?
A: In the crystal structure of 1H-indole-3-carbaldehyde thiosemicarbazone, molecules are linked together through N—H···S hydrogen bonds, where the sulfur atom acts as a hydrogen-bond acceptor [, ]. This interaction involves the aromatic NH, aliphatic NH, and terminal NH2 groups of neighboring molecules, ultimately forming a linear hydrogen-bonded chain structure [, ]. Interestingly, the asymmetric unit of this compound contains two independent molecules [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B1436420.png)
![1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1436421.png)
![2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid](/img/structure/B1436425.png)




![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)

![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)
